molecular formula C4H13NO4S B1140689 Tetramethylammonium hydrogen sulfate CAS No. 103812-00-6

Tetramethylammonium hydrogen sulfate

Cat. No.: B1140689
CAS No.: 103812-00-6
M. Wt: 171.22
InChI Key:
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Description

Tetramethylammonium hydrogen sulfate is a quaternary ammonium salt with the chemical formula (CH₃)₄NHSO₄. It is known for its crystalline form and is often used in various chemical applications due to its unique properties. This compound is particularly noted for its role as a phase transfer catalyst and its ability to exhibit ferroelectricity within a specific temperature range .

Mechanism of Action

Target of Action

Tetramethylammonium hydrogen sulfate primarily targets nicotinic and muscarinic acetylcholine (ACh) receptors . These receptors play a crucial role in neurotransmission in both sympathetic and parasympathetic ganglia .

Mode of Action

The compound interacts with its targets in a two-step process. Initially, it stimulates the receptors, leading to an increase in neurotransmission . Following this, it blocks the receptors, thereby inhibiting neurotransmission . It also acts as an agonist at muscarinic receptors in post-ganglionic nerve endings in smooth muscles, cardiac muscle, and exocrine glands .

Biochemical Pathways

Its role as a phase transfer catalyst and a derivatizing agent for gas chromatography-mass spectrometry (gc-ms) applications suggests that it may influence a variety of biochemical reactions .

Pharmacokinetics

Its use in chemical synthesis and pharmacological research indicates that it likely has properties that allow it to interact effectively with biological systems .

Result of Action

In terms of molecular and cellular effects, this compound’s action on nicotinic and muscarinic ACh receptors can lead to changes in neurotransmission . In skeletal muscle, it initially causes fasciculations, then paralysis, as a result of the depolarization from stimulation of nicotinic ACh receptors .

Action Environment

It’s worth noting that crystals of this compound monohydrate generally exhibit ferroelectricity in the temperature range from -104 °c to 40 °c .

Biochemical Analysis

Biochemical Properties

Tetramethylammonium hydrogen sulfate plays a significant role in biochemical reactions, particularly as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing the efficiency of reactions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) applications, aiding in the identification and quantification of biomolecules . The interactions between this compound and biomolecules are primarily ionic, involving the quaternary ammonium group and the sulfate anion.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. Additionally, this compound can impact cell signaling by interacting with receptors and other signaling molecules, thereby affecting downstream pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The quaternary ammonium group can bind to negatively charged sites on proteins and enzymes, leading to inhibition or activation of their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its stability under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown potential impacts on cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, this compound can cause toxic effects, including respiratory failure and systemic toxicity . Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular and physiological functions. It is essential to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s beneficial properties.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can participate in the reversible epimerization of UDP-glucose to UDP-galactose and UDP-N-acetylglucosamine to UDP-N-acetylgalactosamine . These interactions play a crucial role in maintaining cellular homeostasis and regulating metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound can be transported across cell membranes through carrier-mediated transport and simple diffusion . Once inside the cells, this compound can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions determine the compound’s availability and efficacy in different cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, depending on the cellular context and the presence of specific targeting sequences. The subcellular localization of this compound is crucial for its role in regulating cellular processes and maintaining cellular homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylammonium hydrogen sulfate can be synthesized through the reaction of tetramethylammonium hydroxide with sulfuric acid. The reaction typically proceeds as follows: [ (CH₃)₄NOH + H₂SO₄ \rightarrow (CH₃)₄NHSO₄ + H₂O ] This reaction is carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. The compound is then crystallized and purified to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Tetramethylammonium hydrogen sulfate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Acid-Base Reactions: As a hydrogen sulfate salt, it can act as an acid in reactions with bases.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include halides and hydroxides.

    Bases: Strong bases like sodium hydroxide can react with this compound to form tetramethylammonium hydroxide and sodium sulfate.

Major Products Formed:

Scientific Research Applications

Tetramethylammonium hydrogen sulfate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Tetramethylammonium hydrogen sulfate is unique due to its specific combination of the tetramethylammonium cation and hydrogen sulfate anion, which imparts distinct properties such as ferroelectricity and its effectiveness as a phase transfer catalyst .

Properties

IUPAC Name

hydrogen sulfate;tetramethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N.H2O4S/c2*1-5(2,3)4/h1-4H3;(H2,1,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTYPCUOWWOADE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10230376
Record name Tetramethylammonium hydrogen sulphate
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Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80526-82-5
Record name Tetramethylammonium hydrogen sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80526-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetramethylammonium hydrogen sulphate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetramethylammonium hydrogen sulphate
Source EPA DSSTox
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Record name Tetramethylammonium hydrogen sulphate
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